2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
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Overview
Description
“2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, a thiophene ring, and a bromine atom. Benzamides are a class of compounds that have been studied for their biological activity . Thiophenes are five-membered aromatic rings containing four carbon atoms and a sulfur atom.
Scientific Research Applications
- Corrosion Inhibitors : Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors .
- Organic Semiconductors : The thiophene ring system plays a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Pharmacological Properties : Molecules containing the thiophene ring exhibit various pharmacological properties, such as:
- Anticancer : Some thiophene-based compounds possess anticancer activity .
- Anti-Inflammatory : Certain derivatives exhibit anti-inflammatory effects .
- Antimicrobial : Thiophene-mediated molecules have antimicrobial properties .
- Antihypertensive and Anti-Atherosclerotic : Other compounds show antihypertensive and anti-atherosclerotic effects .
Synthetic Strategies and Heterocyclization
The synthesis of thiophene derivatives involves several methods. Notably:
- Condensation Reactions : Key synthetic approaches include:
Biological Compounds Based on Thiophene
Several important drugs incorporate the thiophene framework. Examples include:
- Suprofen : Contains a 2-substituted thiophene and serves as a nonsteroidal anti-inflammatory drug .
- Articaine : An anesthetic with a 2,3,4-trisubstituted thiophene structure, used in dental procedures .
These applications highlight the versatility and potential of thiophene derivatives, including the intriguing 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide . Researchers continue to explore its properties and potential therapeutic uses . .
Mechanism of Action
properties
IUPAC Name |
2-bromo-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-10(18)14-7-6-11(20-14)8-9-17-15(19)12-4-2-3-5-13(12)16/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXDTWSDOJXGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide |
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